9,10-Dihydrobenzo[a]pyren-7(8h)-one

Catalog No.
S704839
CAS No.
3331-46-2
M.F
C20H14O
M. Wt
270.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Dihydrobenzo[a]pyren-7(8h)-one

CAS Number

3331-46-2

Product Name

9,10-Dihydrobenzo[a]pyren-7(8h)-one

IUPAC Name

9,10-dihydro-8H-benzo[a]pyren-7-one

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

InChI

InChI=1S/C20H14O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11H,2,5-6H2

InChI Key

AIGDHFJPKNZUOR-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=O)C1

Synonyms

7-Oxo-7,8,9,10-tetrahydrobenzo[a]pyrene; NSC 3083

Canonical SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=O)C1

Synthesis and Characterization:

9,10-Dihydrobenzo[a]pyren-7(8h)-one, also known as 7-oxo-7,8,9,10-tetrahydrobenzo[a]pyrene, is a polycyclic aromatic hydrocarbon (PAH) derivative. It has been synthesized and characterized in various scientific studies. One method for its synthesis involves the reduction of benzo[a]pyrene with palladium on carbon as a catalyst [].

Metabolic Intermediate:

This compound is considered a metabolite of the well-known carcinogen benzo[a]pyrene []. Benzo[a]pyrene is a ubiquitous environmental contaminant found in air, soil, and food. Once inside the body, it undergoes enzymatic transformations by cytochrome P450 enzymes, and 9,10-dihydrobenzo[a]pyren-7(8h)-one is one of the intermediate products formed during this process [].

Potential Biological Activity:

While the specific biological activity of 9,10-dihydrobenzo[a]pyren-7(8h)-one is not fully understood, some research suggests it might possess biological activity. Studies have shown that it can bind to DNA and potentially induce DNA adduct formation, which is a key step in carcinogenesis []. However, further investigation is needed to elucidate its complete role in biological systems.

9,10-Dihydrobenzo[a]pyren-7(8H)-one is a polycyclic aromatic compound with significant biological and chemical relevance. It is characterized by its complex structure, which includes multiple fused aromatic rings and a carbonyl functional group. The compound is known for its potential mutagenic properties and is often studied in the context of environmental toxicology and cancer research. Its molecular formula is C₁₄H₁₀O, and it has a CAS number of 3331-46-2 .

  • Intermediate Metabolite: DBP might be an intermediate metabolite in the pathway that converts BaP into its ultimate carcinogenic forms []. These ultimate forms are believed to be responsible for the DNA damage and mutations associated with BaP exposure.
  • Hormone Disruption: Studies suggest DBP can bind to the zebrafish sex hormone binding globulin (zfSHBG) []. This suggests DBP might have the potential to disrupt hormonal signaling pathways, although further research is needed to confirm this in mammals.

Due to its close relation to BaP, DBP is likely to share some of its hazardous properties. BaP is a well-established carcinogen []. However, the specific toxicity of DBP remains to be fully elucidated.

Here are some safety considerations:

  • DBP should be handled with care in a laboratory setting following appropriate safety protocols for handling hazardous chemicals.
  • Further research is needed to determine the potential carcinogenicity and other toxicological effects of DBP.

The reactivity of 9,10-Dihydrobenzo[a]pyren-7(8H)-one is primarily influenced by its carbonyl group, which can undergo various chemical transformations. Notable reactions include:

  • Formation of Epoxides: The compound can react to produce 7,8-epoxy-7,8,9,10-tetrahydro-benzo[def]chrysene when treated with m-chloroperbenzoic acid in the presence of sodium bicarbonate .
  • Oxidation Reactions: The compound can be oxidized to form diols or further oxidized to yield more complex derivatives .

These reactions illustrate the compound's versatility in organic synthesis and its potential applications in creating other chemical entities.

9,10-Dihydrobenzo[a]pyren-7(8H)-one exhibits notable biological activity, particularly as a mutagen. Studies have shown that it can form reactive intermediates that interact with DNA, leading to mutations. This property makes it a subject of interest in cancer research, particularly in understanding the mechanisms of carcinogenesis associated with polycyclic aromatic hydrocarbons .

Additionally, the compound has been involved in studies assessing its conjugation with glutathione, which plays a role in detoxification processes within organisms .

The synthesis of 9,10-Dihydrobenzo[a]pyren-7(8H)-one can be achieved through several methods:

  • From 4-Pyren-1-yl-butyric Acid: This method involves the use of hydrofluoric acid as a reagent. The reaction yields approximately 84% of the desired product .
  • Oxidative Methods: Various oxidative conditions can also yield this compound from simpler precursors, although specific methodologies may vary based on desired purity and yield.

These synthesis routes underscore the compound's accessibility for research and industrial applications.

9,10-Dihydrobenzo[a]pyren-7(8H)-one finds applications across various fields:

  • Research: It serves as a model compound for studying mutagenicity and the mechanisms of carcinogenesis.
  • Organic Synthesis: The compound is used as an intermediate in synthesizing more complex molecules, including dyes and organic photovoltaic materials .
  • Environmental Science: It is studied for its role in pollution and its effects on human health due to exposure to polycyclic aromatic hydrocarbons.

Interaction studies involving 9,10-Dihydrobenzo[a]pyren-7(8H)-one often focus on its biochemical interactions. Notably, it has been shown to conjugate with glutathione at specific sites on the molecule, which may influence its reactivity and biological effects. These studies help elucidate the pathways through which this compound exerts its mutagenic effects .

Several compounds share structural similarities with 9,10-Dihydrobenzo[a]pyren-7(8H)-one. Below are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Benzo[a]pyreneFused aromatic rings without carbonyl groupHighly studied carcinogen
7,8-Dihydroxybenzo[a]pyreneHydroxyl groups at positions 7 and 8Known for strong mutagenicity
9-MethylphenanthreneMethyl substitution on phenanthrene structureLess toxic than benzo[a]pyrene
3-MethylcholanthreneFused ring system similar to benzo[a]pyreneStrongly carcinogenic

The uniqueness of 9,10-Dihydrobenzo[a]pyren-7(8H)-one lies in its specific carbonyl functionality combined with its fused ring system, making it a significant subject for both chemical synthesis and biological studies.

XLogP3

5.1

UNII

61Z04YQ9CJ

Other CAS

3331-46-2

Wikipedia

9,10-dihydrobenzo(a)pyren-7(8H)-one

Dates

Modify: 2023-08-15

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